molecular formula C4H8ClF B13615578 1-Chloro-2-fluoro-2-methylpropane

1-Chloro-2-fluoro-2-methylpropane

Cat. No.: B13615578
M. Wt: 110.56 g/mol
InChI Key: HEGWXSWSSOONRC-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-2-methylpropane is an organic compound with the molecular formula C4H8ClF It is a type of alkyl halide, specifically a haloalkane, where a chlorine and a fluorine atom are attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-fluoro-2-methylpropane can be synthesized through several methods. One common method involves the halogenation of 2-methylpropane (isobutane) using chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper substitution of hydrogen atoms with chlorine and fluorine.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-2-methylpropane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohol.

    Elimination Reactions: Strong bases like potassium tert-butoxide are often used to induce elimination reactions, usually in non-polar solvents.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce 2-fluoro-2-methylpropanol.

    Elimination Reactions: The major product is typically an alkene, such as 2-fluoropropene.

Scientific Research Applications

1-Chloro-2-fluoro-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.

    Biology: It can be used to study the effects of halogenated compounds on biological systems.

    Medicine: Research into its potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-2-methylpropane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, a base abstracts a proton, leading to the formation of a double bond and the elimination of the halogen atom.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylpropane: Similar structure but lacks the fluorine atom.

    2-Fluoro-2-methylpropane: Similar structure but lacks the chlorine atom.

    1-Bromo-2-fluoro-2-methylpropane: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-Chloro-2-fluoro-2-methylpropane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to compounds with only one type of halogen

Properties

IUPAC Name

1-chloro-2-fluoro-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClF/c1-4(2,6)3-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGWXSWSSOONRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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